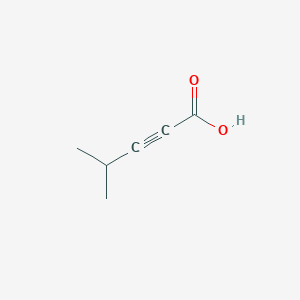![molecular formula C9H11ClFN3 B2600887 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride CAS No. 2089255-12-7](/img/structure/B2600887.png)
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The unique structure of this compound, which includes a fluorine atom and a pyrrolo[2,3-b]pyridine moiety, contributes to its distinctive chemical properties and biological activities .
作用機序
Target of Action
The primary targets of 2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride, also known as SCHEMBL21546039, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
SCHEMBL21546039 interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition occurs when SCHEMBL21546039 binds to the FGFRs, preventing them from undergoing autophosphorylation, a key step in their activation process . This inhibition of FGFRs disrupts the downstream signaling pathways they regulate, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of FGFRs by SCHEMBL21546039 affects several biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, SCHEMBL21546039 disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The molecular and cellular effects of SCHEMBL21546039’s action primarily involve the inhibition of cell proliferation and migration, and the induction of apoptosis . These effects are a result of the disruption of FGFR signaling pathways, which play a crucial role in these cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
科学的研究の応用
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of FGFRs, which are involved in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting FGFR signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities and synthetic routes.
Uniqueness
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. Additionally, its specific interaction with FGFRs sets it apart from other similar compounds .
特性
IUPAC Name |
2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.ClH/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8;/h1-2,5H,3-4,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWOGUHDHRUCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)CCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione](/img/structure/B2600808.png)
![N-ethyl-N-(3-methylphenyl)-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2600811.png)

![4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline](/img/structure/B2600813.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B2600815.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2600817.png)
![3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600818.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2600819.png)

![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600822.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2600825.png)
![5-{[(3-bromophenyl)methyl]sulfanyl}-2-ethyl-6-(2-methylpropyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2600827.png)
